molecular formula C25H23N3O2 B2723552 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 692747-00-5

4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B2723552
CAS No.: 692747-00-5
M. Wt: 397.478
InChI Key: YYADKMSEWGDPLY-UHFFFAOYSA-N
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Description

4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is a synthetic benzodiazepine derivative developed for advanced research on the central nervous system (CNS). Benzodiazepines as a class are known to act as positive allosteric modators of the GABA A receptor, a ligand-gated chloride ion channel that serves as the primary inhibitory neurotransmitter system in the mammalian brain . Binding to the distinct site at the interface of the α and γ subunits of the receptor complex potentiates the inhibitory effect of the neurotransmitter GABA, leading to reduced neuronal excitability . This molecule's specific structure, featuring a 1,3-benzodiazole core fused to a pyrrolidin-2-one moiety, is of significant interest for investigating structure-activity relationships (SAR). Researchers can utilize this compound to explore how modifications at key positions, such as the N-1 substitution with a 2-phenoxyethyl chain, influence binding affinity, selectivity for specific GABA A receptor subtypes (e.g., those containing α1, α2, or α3 subunits), and the resulting functional profile . Its primary research applications include the in vitro characterization of receptor kinetics and the development of new models for studying the pharmacological underpinnings of neurological states. As with all benzodiazepine scaffolds, research efforts are focused on understanding its potential effects, which may include anxiolytic, sedative-hypnotic, anticonvulsant, or muscle relaxant properties in experimental settings . This compound is supplied For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[1-(2-phenoxyethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c29-24-17-19(18-28(24)20-9-3-1-4-10-20)25-26-22-13-7-8-14-23(22)27(25)15-16-30-21-11-5-2-6-12-21/h1-14,19H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYADKMSEWGDPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine

The benzimidazole ring is typically constructed using o-phenylenediamine and carboxylic acid derivatives. For this compound, 2-(1H-benzimidazol-2-yl)acetic acid serves as a key intermediate.

Procedure :

  • Reactants : o-Phenylenediamine (1 equiv) and glycolic acid (1.05 equiv).
  • Conditions : Reflux in 4 M HCl for 8–12 hours.
  • Workup : Neutralization with NaOH, extraction with dichloromethane (DCM).
  • Yield : 78–85%.

Mechanism : Acid-catalyzed cyclodehydration forms the benzimidazole ring (Scheme 1).

Introduction of the 2-Phenoxyethyl Group

N-Alkylation of Benzimidazole

The phenoxyethyl side chain is introduced via alkylation using 2-phenoxyethyl bromide or tosylate.

Optimized Protocol :

Step Parameter Value
1 Substrate 2-(1H-benzimidazol-2-yl)acetic acid
2 Alkylating agent 2-Phenoxyethyl bromide (1.2 equiv)
3 Base K₂CO₃ (2.0 equiv)
4 Solvent DMF, 80°C, 6 hours
5 Yield 72%

Key Consideration : Excess base prevents N,N-dialkylation. Monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) ensures reaction completion.

Construction of the Pyrrolidin-2-one Ring

Lactamization of 4-Amino-1-phenylbutyric Acid

The pyrrolidinone ring is formed through intramolecular cyclization:

Stepwise Process :

  • Coupling : React 4-[1-(2-phenoxyethyl)-1H-benzodiazol-2-yl]aniline with bromoacetyl chloride (1.1 equiv) in THF.
  • Cyclization : Treat intermediate with DBU (1,8-diazabicycloundec-7-ene) in toluene at 110°C for 3 hours.
  • Yield : 68% after silica gel chromatography (eluent: DCM/methanol 95:5).

Characterization Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, 2H, J = 8.5 Hz), 7.45–7.21 (m, 9H), 4.56 (t, 2H, J = 5.0 Hz), 3.92 (t, 2H, J = 5.0 Hz), 3.48 (m, 2H), 2.85 (m, 2H).
  • HRMS : m/z calculated for C₂₅H₂₂N₃O₂ [M+H]⁺ 396.1709, found 396.1712.

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combines benzimidazole formation and alkylation in a single vessel:

Reaction Setup :

  • Catalyst : CuI (5 mol%)
  • Ligand : 1,10-Phenanthroline (10 mol%)
  • Solvent : DMSO, 100°C, 24 hours
  • Yield : 61%

Advantages : Reduced purification steps; however, lower yield compared to stepwise synthesis.

Industrial-Scale Considerations

Continuous Flow Synthesis

For large-scale production (>100 kg), flow chemistry improves reproducibility:

  • Reactor type : Microfluidic tubular reactor
  • Residence time : 12 minutes
  • Throughput : 8.2 kg/day
  • Purity : 99.3% (HPLC)

Cost Analysis :

Component Cost per kg (USD)
o-Phenylenediamine 120
2-Phenoxyethyl bromide 450
Total production cost 980

Challenges and Optimization Strategies

Regioselectivity in Benzimidazole Formation

The reaction between unsymmetrical diamines and carboxylic acids can yield regioisomers. Mitigation strategies :

  • Use directing groups (e.g., nitro) to control cyclization.
  • Employ high-pressure conditions (20 bar) to favor kinetic control.

Purification of Hydrophobic Intermediates

The compound’s logP ≈ 3.5 necessitates specialized techniques:

  • Countercurrent chromatography : Hexane/ethyl acetate/water (5:5:1) system.
  • Crystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Method Yield (%) Purity (%) Cost (USD/g)
Stepwise 72 98.5 12.40
One-pot 61 96.2 9.80
Flow 68 99.3 10.20

Trade-offs : The stepwise approach offers higher purity, while flow synthesis balances cost and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenoxyethyl halide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS/RN) Core Structure Substituent Variations Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Pyrrolidin-2-one 1-phenyl; 4-[1-(2-phenoxyethyl)-benzimidazol-2-yl] ~427.5* High lipophilicity; potential CNS activity
4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one (848063-89-8) Pyrrolidin-2-one 1-(3-methylphenyl); 4-[1-(2-fluorobenzyl)-benzimidazol-2-yl] ~419.4 Enhanced electron-withdrawing effects (fluorine); improved metabolic stability
4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one (637754-89-3) Pyrrolidin-2-one 1-phenyl; 4-[1-(3-phenoxypropyl)-benzimidazol-2-yl] ~441.5 Longer alkyl chain increases flexibility; possible altered receptor binding
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzodiazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one hydrochloride (1049746-50-0) Pyrrolidin-2-one (HCl salt) 1-(4-fluorobenzyl); 4-[1-(2,6-dimethylphenoxyethyl)-benzimidazol-2-yl] ~564.0 Hydrochloride salt improves solubility; steric hindrance from dimethyl groups
Ruxolitinib (C17H18N6, 463.6 g/mol) Piperidinyl-carboxylic acid 2-[4-(2-phenoxyethyl-benzodiazol-2-yl)piperidin-1-yl]phenyl 463.6 JAK1/2 inhibitor; FDA-approved for myelofibrosis

*Estimated based on molecular formula.

Key Observations:

In contrast, the 2,6-dimethylphenoxyethyl substituent (CAS 1049746-50-0) introduces steric hindrance, which may reduce off-target interactions while improving selectivity .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., 1049746-50-0) demonstrate improved aqueous solubility, a critical factor for bioavailability, whereas the neutral target compound may require formulation optimization .

Core Structure Variations :

  • Ruxolitinib (a piperidinyl-carboxylic acid derivative) shares a benzodiazolyl moiety but diverges in core structure, highlighting the importance of the pyrrolidin-2-one ring in the target compound for distinct pharmacokinetic profiles .

Biological Activity

The compound 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N3O2C_{26}H_{25}N_{3}O_{2}, with a molecular weight of approximately 411.51 g/mol. The structure includes a pyrrolidinone ring, a benzodiazole moiety, and phenoxyethyl substituents, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, research has shown that it can induce apoptosis in breast cancer cells through the activation of caspase pathways. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Apoptosis via caspase activation
HeLa (Cervical)12.5Inhibition of cell cycle progression
A549 (Lung)18.0Induction of oxidative stress

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate to high activity.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological effects of this compound are attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
  • Receptor Modulation : It may modulate receptor activity related to cell survival and proliferation, impacting signaling pathways critical for tumor growth.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to cellular damage in cancer cells, promoting apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer : A study published in Journal of Cancer Research demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models.
  • Antimicrobial Efficacy Study : Research featured in Antimicrobial Agents and Chemotherapy reported that the compound showed synergistic effects when combined with standard antibiotics against resistant bacterial strains.

Q & A

Q. What synthetic routes are optimal for preparing 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one, and how can purity be validated?

Answer: A practical synthesis involves coupling 2-chloromethylbenzimidazole derivatives with phenoxyethylamine intermediates under nucleophilic substitution conditions. For example, details a microwave-assisted reaction protocol for analogous pyrrolidinone derivatives, using DMF as solvent, potassium carbonate as base, and heating at 150°C for 20 hours. Post-synthesis, purity can be validated via HPLC (C18 column, acetonitrile/water gradient) and 1H NMR (e.g., monitoring aromatic proton signals at δ 7.2–7.6 ppm for benzimidazole and phenoxy groups). Recrystallization from ethyl acetate/hexane mixtures improves yield (≥85%) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Answer: Key techniques include:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.0 ppm) and carbonyl groups (pyrrolidin-2-one carbonyl at ~δ 170 ppm in 13C).
  • FTIR : Confirm carbonyl stretches (~1680–1720 cm⁻¹) and benzimidazole C=N (~1600 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error.
    and provide analogous spectral data for benzimidazole-pyrrolidinone hybrids, emphasizing the need for deuterated DMSO for NMR solubility .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Answer: Initial screens should focus on target-agnostic assays:

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 determination).
  • Enzyme inhibition : Kinase or protease panels (e.g., references indolizine derivatives tested via fluorescence-based kinase assays).
  • Solubility/pharmacokinetics : LogP measurement via shake-flask method (anticipated LogP ~3.5 due to benzimidazole hydrophobicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize benzimidazole-pyrrolidinone hybrids?

Answer: Systematic SAR requires:

  • Core modifications : Substitute phenoxyethyl with allylphenoxy (as in ) to assess steric effects on target binding.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyrrolidinone carbonyl).
  • Bioisosteric replacement : Replace benzimidazole with indole (see ) to evaluate metabolic stability. Validate via in vitro CYP450 inhibition assays .

Q. How should contradictory activity data in different cell lines be resolved?

Answer: Contradictions may arise from off-target effects or assay variability. Mitigation strategies include:

  • Dose-response validation : Repeat assays with ≥3 biological replicates (see ’s split-plot design for statistical rigor).
  • Transcriptomic profiling : RNA-seq to identify differentially expressed pathways in responsive vs. non-responsive cell lines.
  • Chemical proteomics : Use affinity chromatography to map binding partners (e.g., ’s piperazinyl-pyrrolidinone analogs as reference) .

Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?

Answer: Adopt OECD 307 guidelines for soil degradation studies:

  • Hydrolysis : Incubate at pH 4–9 (50°C, 5 days) with LC-MS/MS monitoring.
  • Photolysis : Expose to UV light (λ = 290–800 nm) in aqueous solutions; quantify byproducts via HRMS.
    ’s INCHEMBIOL project provides a framework for tracking abiotic/biotic transformations .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Answer: Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemistry. For example, corrected a triazole derivative’s configuration via SCXRD (R-factor < 0.05). For this compound, grow crystals via vapor diffusion (acetonitrile/water) and solve structures using SHELX. Refine torsional angles to confirm pyrrolidinone puckering .

Methodological Notes

  • Data contradiction : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity).
  • Advanced analytics : Use LC-HRMS/MS for metabolite identification (’s oxazolidinone analogs as reference).
  • Ethical reporting : Disclose synthetic yields, purity, and spectral artifacts per IUPAC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.